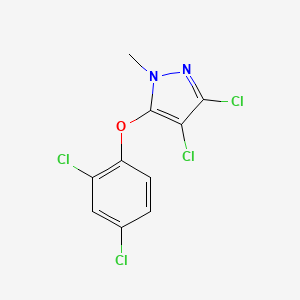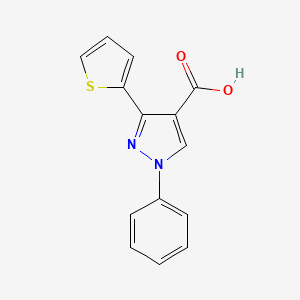![molecular formula C17H14N2O3 B2517982 (2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 389075-18-7](/img/structure/B2517982.png)
(2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide, also known as MIHCA, is a chemical compound with potential applications in scientific research. MIHCA is a derivative of chromene, which is a class of organic compounds known for their diverse biological activities.
Mecanismo De Acción
(2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide inhibits the activity of tyrosinase by binding to the active site of the enzyme. This binding prevents the enzyme from converting tyrosine to melanin, resulting in reduced melanin synthesis. The mechanism of action of this compound in anticancer activity is not fully understood, but it is thought to involve the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of tyrosinase and anticancer activity, this compound has been shown to have anti-inflammatory and antioxidant activity. This compound has also been shown to have neuroprotective effects in vitro, making it a potential lead compound for the development of drugs for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been optimized for good yields. This compound is also stable under a range of conditions, making it suitable for use in a variety of experiments. However, this compound has some limitations. It is not water-soluble, which can make it difficult to work with in aqueous environments. Additionally, this compound has not been extensively studied in vivo, so its potential toxicity and pharmacokinetics are not well understood.
Direcciones Futuras
There are several future directions for research on (2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide. One area of interest is the development of this compound-based skin whitening agents. Additionally, further research is needed to fully understand the mechanism of action of this compound in anticancer activity. This compound could also be further explored for its potential neuroprotective effects and as a lead compound for the development of drugs for neurodegenerative diseases. Finally, research is needed to better understand the pharmacokinetics and potential toxicity of this compound in vivo.
Métodos De Síntesis
(2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide can be synthesized using a multi-step process. The starting material is 2-hydroxyacetophenone, which is reacted with paraformaldehyde and ammonium acetate to yield 2-amino-3-(2-hydroxyphenyl)propanoic acid. This intermediate is then reacted with 2-methoxybenzaldehyde to yield this compound. The synthesis of this compound has been optimized and can be performed in good yields.
Aplicaciones Científicas De Investigación
(2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide has potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, this compound has been shown to inhibit the activity of tyrosinase, which is an enzyme involved in melanin synthesis. This inhibition could be useful in the development of skin whitening agents. Additionally, this compound has been shown to have anticancer activity in vitro, making it a potential lead compound for the development of new anticancer drugs.
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-21-15-9-5-3-7-13(15)19-17-12(16(18)20)10-11-6-2-4-8-14(11)22-17/h2-10H,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIKXMPWGMEPHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=C2C(=CC3=CC=CC=C3O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2517900.png)

![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2517903.png)
![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2517904.png)
![N-(3,4-dimethoxyphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2517906.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide](/img/no-structure.png)



![1-butyl-5-(4-ethylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2517919.png)
